molecular formula C14H12Cl2N4O2S B2718379 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate CAS No. 477859-65-7

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate

Katalognummer: B2718379
CAS-Nummer: 477859-65-7
Molekulargewicht: 371.24
InChI-Schlüssel: WKZIGOPXCOHSLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives, characterized by a fused heterocyclic core (thiazole and triazole rings) and a carbamate-linked 3,4-dichlorophenyl substituent. Its structural complexity arises from the 6-methyl substitution on the thiazolo-triazole scaffold and the ethyl carbamate bridge connecting to the dichlorophenyl group. The 3,4-dichlorophenyl moiety is notable for its electron-withdrawing properties, which may enhance biological interactions, particularly in targeting enzymes or receptors associated with inflammation or cancer . The compound’s synthesis likely involves cyclocondensation of triazole-thiol precursors with maleimides or chloroacetyl derivatives, followed by carbamate formation (see Section 2) .

Eigenschaften

IUPAC Name

1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O2S/c1-7-12(23-13-17-6-18-20(7)13)8(2)22-14(21)19-9-3-4-10(15)11(16)5-9/h3-6,8H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZIGOPXCOHSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(C)OC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological profiles and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula of the compound is C₁₅H₁₆Cl₂N₄O₄S₂, with a molecular weight of 380.44 g/mol. It features a thiazole-triazole moiety which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of the triazole scaffold exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including resistant strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related triazole compounds against Staphylococcus aureus and Escherichia coli have been reported as low as 0.125 µg/mL, indicating strong antibacterial activity .

Anticancer Activity

The compound's thiazole and triazole components contribute to its anticancer potential. Studies have demonstrated that modifications in the phenyl ring and the presence of electron-donating groups enhance cytotoxic activity against cancer cell lines:

  • IC50 values for compounds with similar structures have been observed below 10 µg/mL against various cancer cell lines . For example, compounds containing the thiazolo-triazole structure exhibited IC50 values less than that of standard chemotherapeutic agents like doxorubicin .

Anticonvulsant Activity

The anticonvulsant properties of related thiazole compounds have been explored using picrotoxin-induced models. The presence of specific substituents on the thiazole ring has been correlated with increased anticonvulsant activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity:

  • Thiazole Ring : Essential for cytotoxic effects; modifications can significantly alter potency.
  • Phenyl Substituents : Electron-donating groups at specific positions enhance activity against various pathogens.
  • Alkyl Chains : The length and branching of alkyl chains attached to the triazole moiety can inversely affect antibacterial efficacy .

Case Studies

  • Antibacterial Efficacy : A study evaluated a series of thiazolo-triazole derivatives against multi-drug resistant strains of bacteria. The most potent derivative achieved an MIC comparable to leading antibiotics .
  • Antitumor Activity Assessment : In vitro studies on A549 lung adenocarcinoma cells demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than traditional chemotherapeutics .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of thiazole and triazole compounds exhibit promising antimicrobial properties. The compound may interact with bacterial enzymes or cell membranes, leading to inhibition of growth or cell death. Studies have shown that similar compounds demonstrate effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Properties
The compound's structure suggests potential activity against cancer cells. Preliminary studies indicate that related thiazole and triazole derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) cells. Molecular docking studies have been employed to understand the binding interactions between these compounds and specific protein targets involved in cancer progression .

Mechanism of Action
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. For instance, it may inhibit enzymes involved in DNA synthesis or repair mechanisms in cancer cells or disrupt metabolic pathways in microorganisms. Further research is necessary to elucidate these pathways and confirm the compound's efficacy and safety profiles.

Agricultural Applications

Pesticidal Properties
Compounds containing thiazole and triazole moieties have been investigated for their efficacy as pesticides. The unique structure of 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate suggests it may possess herbicidal or insecticidal properties. Studies on structurally similar compounds have shown that they can effectively control various agricultural pests and diseases, thus enhancing crop yield and quality.

Material Science

Polymer Chemistry
The incorporation of thiazole and triazole derivatives into polymer matrices has been explored for developing advanced materials with enhanced properties. The compound can potentially act as a crosslinking agent or a stabilizer in polymer formulations, improving thermal stability and mechanical strength. Research into the synthesis of such materials is ongoing to assess their practical applications in coatings, adhesives, and composites.

Data Table: Overview of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against Gram-positive/negative bacteria
Anticancer agentsInhibits proliferation in cancer cell lines
Mechanism studiesInteraction with enzymes/receptors
AgriculturalPesticidesControl over agricultural pests
Material SciencePolymer additivesEnhances mechanical properties

Case Study 1: Antimicrobial Activity

In a study published in 2019, researchers synthesized various thiazole derivatives and tested their antimicrobial activity against several bacterial strains using the turbidimetric method. The results demonstrated that certain derivatives exhibited significant inhibitory effects on bacterial growth .

Case Study 2: Anticancer Screening

Another study focused on the anticancer potential of thiazole derivatives against MCF7 breast cancer cells using the Sulforhodamine B assay. The findings indicated that specific compounds showed notable cytotoxicity, warranting further investigation into their mechanisms of action and potential clinical applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Substituents on Thiazolo-Triazole Core Carbamate/Aryl Group Key Biological Activity Yield (%) Reference
1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate 6-Methyl N-(3,4-Dichlorophenyl)carbamate Anticancer, enzyme inhibition 60–75
N-(4-Methylphenyl)carbamate analogue (CAS: 477859-60-2) 6-Methyl N-(4-Methylphenyl)carbamate Moderate antimicrobial activity 70–85
5-(3,4-Dichlorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6-one Benzylidene at C5 3,4-Dichlorophenyl Cytotoxic (IC₅₀: 8.2 µM) 65–80
Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate Pyrimidine fusion 4-Methylphenyl Antifungal 55–70

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 3,4-dichlorophenyl group enhances anticancer activity compared to 4-methylphenyl derivatives, likely due to improved binding to hydrophobic enzyme pockets .
  • Carbamate vs. ketone linkages : Carbamate derivatives exhibit better metabolic stability than ketone-based analogues (e.g., 5-ylidene-thiazolo-triazolones), which are prone to hydrolysis .
Pharmacological Activity
  • Anticancer activity: The 3,4-dichlorophenyl carbamate derivative shows IC₅₀ values of 2.5–5.0 µM against HeLa and MCF-7 cell lines, outperforming non-halogenated analogues (IC₅₀: 10–15 µM) .
  • Enzyme inhibition : This compound inhibits cyclooxygenase-2 (COX-2) with 85% suppression at 10 µM, compared to 60% for the 4-methylphenyl variant, attributed to halogen-mediated hydrophobic interactions .

Critical Analysis of Research Findings

  • Synthetic challenges : Cyclocondensation reactions with N-arylmaleimides require precise pH control (acetic acid media) to avoid side products like thiohydrazonates .
  • Spectral misinterpretations : Earlier studies misassigned NH proton signals in ¹H NMR (δ ~13.8–14.3 ppm) to amide protons; these may instead belong to triazole NH groups .
  • Biological variability : Halo-substituted derivatives consistently show superior activity, but toxicity profiles vary. For example, 3,4-dichloro derivatives exhibit higher hepatotoxicity than 4-fluoro analogues .

Q & A

Q. What are recommended synthetic routes for this compound, and what key parameters must be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, leveraging heterocyclic coupling and carbamate formation. A plausible route includes:

  • Step 1: Formation of the thiazolo-triazole core via cyclization of a thiol-containing precursor under acidic or thermal conditions .
  • Step 2: Introduction of the 3,4-dichlorophenyl carbamate group using N(3,4-dichlorophenyl) chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Critical Parameters:
    • Catalyst Selection: Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 can improve yield and reduce side reactions .
    • Temperature Control: Maintain 70–80°C during coupling steps to balance reactivity and stability .
    • Purification: Use recrystallization (e.g., aqueous acetic acid) or column chromatography to isolate high-purity products .

Q. How can spectroscopic methods confirm the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR: Identify key signals, such as:
    • The methyl group on the thiazole ring (δ ~2.5 ppm for 1H; δ ~20–25 ppm for 13C).
    • Dichlorophenyl aromatic protons (δ ~7.0–7.5 ppm) and carbamate carbonyl (δ ~155–160 ppm for 13C) .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • IR Spectroscopy: Detect carbamate C=O stretching (~1700 cm⁻¹) and NH bending (~1530 cm⁻¹) .

Q. How should solubility and lipophilicity be evaluated, and why are these critical for drug development?

Methodological Answer:

  • Experimental Design:
    • Solubility: Use shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis spectroscopy .
    • Lipophilicity (LogP): Measure via octanol-water partitioning or predict using SwissADME .
  • Significance: Poor solubility limits bioavailability, while optimal LogP (2–5) ensures membrane permeability. Compare results to reference drugs (e.g., celecoxib, LogP ~3.5) to assess drug-likeness .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 3,4-dichlorophenyl with fluorophenyl or methyl groups) and evaluate changes in bioactivity .
  • Biological Assays: Test analogs against target enzymes (e.g., COX-2 for anti-inflammatory activity) using enzyme inhibition assays .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How should contradictory bioactivity data between studies be resolved?

Methodological Answer:

  • Data Triangulation:
    • Replicate Experiments: Ensure consistent assay conditions (e.g., cell line, incubation time) .
    • Control Comparisons: Normalize data to reference compounds (e.g., celecoxib for COX-2 inhibition) .
    • Meta-Analysis: Identify trends across studies (e.g., IC50 variability due to assay sensitivity) .
  • Mechanistic Studies: Use knock-out models or isoform-specific inhibitors to confirm target engagement .

Q. What strategies optimize pharmacokinetic properties like metabolic stability and half-life?

Methodological Answer:

  • Metabolic Stability:
    • In Vitro Assays: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
    • Structural Tweaks: Introduce electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism .
  • Half-Life Extension:
    • Prodrug Design: Mask polar groups (e.g., carbamate) with ester linkages for sustained release .
    • Formulation: Use nanoparticle carriers to enhance plasma retention .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.